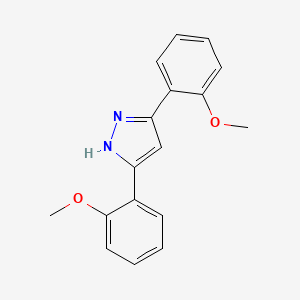![molecular formula C11H13BrN2O B6164337 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane CAS No. 2731015-00-0](/img/no-structure.png)
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane, also known as 6-BP2OA, is an organic compound that is gaining attention in the scientific community due to its potential applications in the synthesis of pharmaceuticals and other compounds. This compound is derived from a ring-shaped structure, which is composed of six carbon atoms, two nitrogen atoms, and two oxygen atoms. This compound is known to be an effective and efficient synthetic tool for the production of various pharmaceuticals and other compounds.
Wirkmechanismus
The mechanism of action of 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane is not yet fully understood. However, it is believed that the compound acts as a catalyst for the formation of various pharmaceuticals and other compounds. It is thought that 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane facilitates the reaction of bromopyridine with 2-oxa-6-azaspiro[3.4]octane, allowing for the formation of the desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane have yet to be fully studied. However, the compound has been shown to be non-toxic and non-irritating to human skin. Additionally, it has been found to be non-reactive with other compounds and is not known to cause any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its low cost and availability. Additionally, it is a non-toxic and non-irritating compound, making it a safe and effective synthetic tool. However, the compound is not suitable for all experiments, as it is not known to be reactive with other compounds and is not suitable for the synthesis of certain pharmaceuticals.
Zukünftige Richtungen
Due to the increasing interest in 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane, there are a number of potential future directions for research. One potential direction is to further investigate the mechanism of action of the compound. Additionally, further research could be conducted to explore the potential applications of 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane in the synthesis of various pharmaceuticals and other compounds. Furthermore, further studies could be conducted to explore the biochemical and physiological effects of the compound. Finally, research could be conducted to explore the advantages and limitations of using 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane in laboratory experiments.
Synthesemethoden
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane can be synthesized using a variety of methods. The most common synthesis route involves the reaction of bromopyridine with 2-oxa-6-azaspiro[3.4]octane. This reaction is typically carried out in a two-step process. First, the bromopyridine is reacted with an acid catalyst to form the bromopyridine-2-oxa-6-azaspiro[3.4]octane intermediate. This intermediate is then reacted with a base to form the desired 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane product.
Wissenschaftliche Forschungsanwendungen
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane has been used as an important synthetic tool in the production of various pharmaceuticals and other compounds. This compound has been used to synthesize a variety of drugs, including anti-cancer agents, anti-inflammatory agents, and anticonvulsants. Additionally, 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane has been used in the synthesis of various other compounds, such as polymers, dyes, and pigments.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane involves the reaction of 2-bromopyridine with 1,4-dioxane and sodium hydride to form a key intermediate, which is then reacted with 1,2-diaminocyclohexane to yield the final product.", "Starting Materials": [ "2-bromopyridine", "1,4-dioxane", "sodium hydride", "1,2-diaminocyclohexane" ], "Reaction": [ "Step 1: Dissolve 2-bromopyridine (1.0 equiv) in dry 1,4-dioxane and add sodium hydride (1.2 equiv) slowly with stirring at room temperature.", "Step 2: Heat the reaction mixture to reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add 1,2-diaminocyclohexane (1.2 equiv).", "Step 4: Heat the reaction mixture to reflux for 24 hours.", "Step 5: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 6: Wash the precipitate with diethyl ether and dry under vacuum to obtain the final product, 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane." ] } | |
CAS-Nummer |
2731015-00-0 |
Produktname |
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane |
Molekularformel |
C11H13BrN2O |
Molekulargewicht |
269.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



